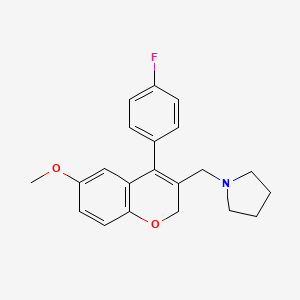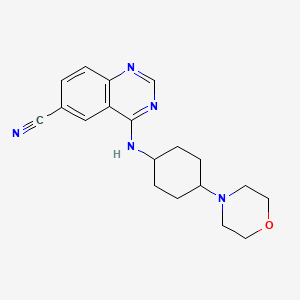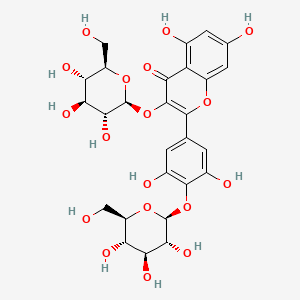
Complanatoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complanatoside A is a flavonoid compound isolated from the herbal medicine Semen Astragali Complanati. It has been reported to possess potential anti-inflammatory and anti-oxidative activities . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the context of aging and age-related diseases .
Mecanismo De Acción
Complanatoside A (CA) is a flavonol glycoside isolated from Astragalus complanatus . It has been reported to have potential anti-inflammatory and anti-oxidative activities . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of this compound is NOX4 . NOX4 is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including inflammation and fibrosis .
Mode of Action
This compound interacts with its target, NOX4, by inhibiting its upregulation during diabetes and TGF-β1 in HK-2 cells . This interaction leads to the suppression of NLRP3 inflammasome activation and downstream inflammation gene expression such as IL-18 and IL-1β .
Biochemical Pathways
The inhibition of NOX4 by this compound affects several biochemical pathways. It obstructs the epithelial-mesenchymal transition (EMT) to protect renal tubular epithelial cells against fibrosis via blocking NLRP3 activation . Additionally, it reverses the markedly raised autophagy levels in the diabetic model characterized by increasing LC3II/LC3I and Beclin1 .
Pharmacokinetics
A study has shown that salt-processing can facilitate the in vivo adsorption and accelerate the excretion of this compound . This suggests that the compound’s ADME properties and bioavailability can be influenced by the method of processing .
Result of Action
The action of this compound results in several molecular and cellular effects. It attenuates glomerular hypertrophy, collagen matrix deposition, and tubular interstitial fibrosis in diabetic mice . Moreover, it hinders the activation of TGF-β1-inducible epithelial-mesenchymal transition (EMT) in HK-2 cells .
Action Environment
While specific studies on how environmental factors influence the action of this compound are limited, it’s known that the compound’s efficacy can be influenced by the method of processing . For instance, salt-processing has been shown to enhance the compound’s absorption and accelerate its excretion .
Análisis Bioquímico
Biochemical Properties
Complanatoside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transcription factors such as DAF-16/FOXO, NRF2/SKN-1, and HSF-1, which are involved in stress resistance and longevity . These interactions enhance the antioxidation and detoxification activities regulated by these transcription factors, thereby improving stress resistance and extending the lifespan of organisms like Caenorhabditis elegans .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been reported to improve stress resistance and extend the lifespan of Caenorhabditis elegans by enhancing locomotor capacity and reducing the accumulation of aging pigments . Additionally, this compound can reduce the accumulation of toxic proteins such as α-synuclein and β-amyloid, thereby delaying the onset of neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases . It also inhibits lipid differentiation in 3T3-L1 cells, leading to lower lipid levels and decreased fat accumulation .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It requires the transcription factors DAF-16/FOXO, NRF2/SKN-1, and HSF-1 to exert its effects . This compound increases antioxidation and detoxification activities regulated by SKN-1 and enhances heat resistance by activating HSF-1, which mediates the expression of chaperone heat shock proteins . These interactions contribute to its anti-aging and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to extend the lifespan of Caenorhabditis elegans in a dosage-dependent manner, with the best effect observed at a concentration of 50 μM . This compound also improves physiological functions in aging worms, such as enhanced locomotor capacity and reduced accumulation of aging pigments . These effects suggest that this compound is stable and effective over extended periods in laboratory conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Caenorhabditis elegans, a dosage of 50 μM has been found to be most effective in extending lifespan and improving stress resistance . Higher doses may lead to toxic or adverse effects, although specific thresholds have not been extensively studied. In rat models, a single dose of 30 mg/kg administered orally has been used to study its pharmacokinetics .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate antioxidation and detoxification activities. For instance, it enhances the activities of transcription factors like SKN-1, which are involved in oxidative stress response . These interactions contribute to its overall metabolic effects, including improved stress resistance and longevity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It has been shown to inhibit lipid differentiation in 3T3-L1 cells, leading to lower lipid levels and decreased fat accumulation . This suggests that this compound may interact with lipid transporters and binding proteins to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been shown to interact with transcription factors like DAF-16/FOXO, which are localized in the nucleus This interaction is essential for its role in regulating gene expression and stress resistance
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Complanatoside A can be synthesized through various chemical processes. One method involves the extraction of the compound from Semen Astragali Complanati, followed by purification using chromatographic techniques . The specific reaction conditions for the synthesis of this compound typically involve the use of organic solvents and controlled temperature settings to ensure the stability and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds of Astragalus complanatus. The process includes drying, grinding, and solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Complanatoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve specific pH levels, temperatures, and solvent systems to optimize the yield and purity of the products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Complanatoside A is used as a model compound to study the behavior of flavonoids under different chemical conditions. Its reactions provide insights into the stability and reactivity of similar compounds .
Biology: Biologically, this compound has shown promise in extending the lifespan and improving stress resistance in model organisms like Caenorhabditis elegans. It has been found to reduce the accumulation of toxic proteins and delay the onset of neurodegenerative disorders .
Medicine: In medicine, this compound is being investigated for its potential anti-aging properties. It has demonstrated the ability to enhance locomotor capacity and reduce the accumulation of aging pigments in experimental models .
Industry: Industrially, this compound is utilized in the development of anti-aging and anti-inflammatory products. Its extraction and purification processes are optimized for large-scale production to meet the demand for pharmaceutical and cosmetic applications .
Comparación Con Compuestos Similares
- Quercetin
- Kaempferol
- Myricetin
- Rutin
These compounds share structural similarities with Complanatoside A but differ in their specific biological activities and therapeutic potential .
Propiedades
IUPAC Name |
2-[3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O18/c28-5-13-16(34)19(37)21(39)26(42-13)44-24-10(32)1-7(2-11(24)33)23-25(18(36)15-9(31)3-8(30)4-12(15)41-23)45-27-22(40)20(38)17(35)14(6-29)43-27/h1-4,13-14,16-17,19-22,26-35,37-40H,5-6H2/t13-,14-,16-,17-,19+,20+,21-,22-,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVOJEYSNCNXJN-XUAXIHHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
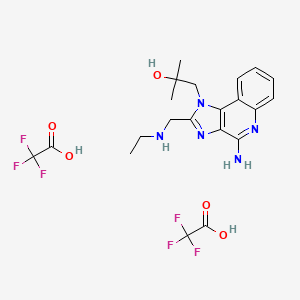

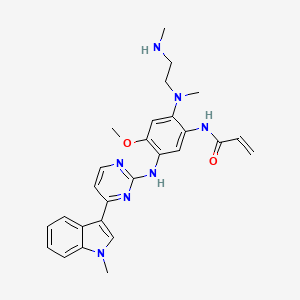
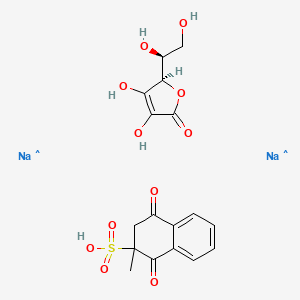
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
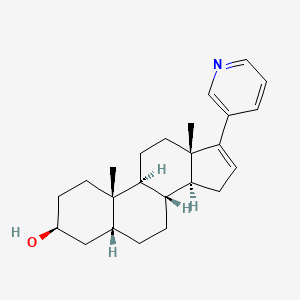
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)
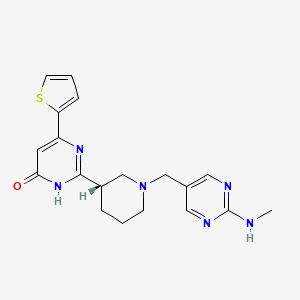
![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)
